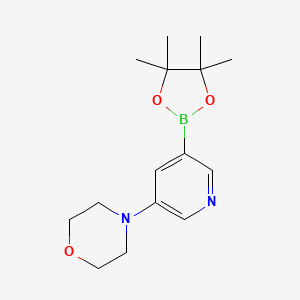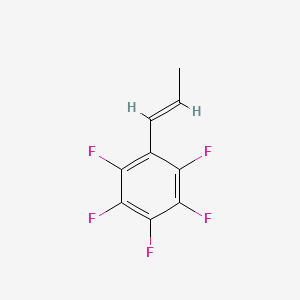
1-(Pentafluorofenil)-1-propeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pentafluorophenyl)-1-propene is an organic compound characterized by the presence of a pentafluorophenyl group attached to a propene moiety. This compound is notable for its unique electronic properties imparted by the pentafluorophenyl group, which significantly influences its reactivity and applications in various fields of chemistry.
Aplicaciones Científicas De Investigación
1-(Pentafluorophenyl)-1-propene finds applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)-1-propene can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with propenyl magnesium bromide under controlled conditions. The reaction typically requires a catalyst such as palladium and proceeds under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(Pentafluorophenyl)-1-propene may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pentafluorophenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding 1-(Pentafluorophenyl)propane.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: 1-(Pentafluorophenyl)propane.
Substitution: Various substituted pentafluorophenyl derivatives.
Mecanismo De Acción
The mechanism by which 1-(Pentafluorophenyl)-1-propene exerts its effects is primarily through its electronic properties. The pentafluorophenyl group acts as an electron-withdrawing group, stabilizing negative charges and influencing the reactivity of the propene moiety. This electronic effect can modulate the compound’s interactions with various molecular targets, including enzymes and receptors, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
- 1-(Pentafluorophenyl)ethene
- 1-(Pentafluorophenyl)butene
- 1-(Pentafluorophenyl)propane
Comparison: 1-(Pentafluorophenyl)-1-propene is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties compared to non-fluorinated analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the synthesis of advanced materials and in biochemical research.
Propiedades
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAOLTCZMIFYMK-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
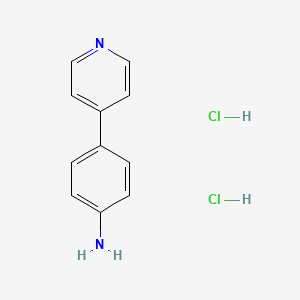

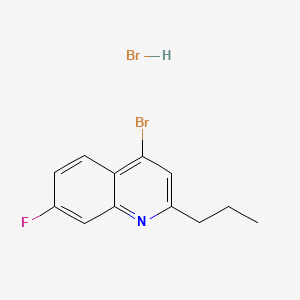
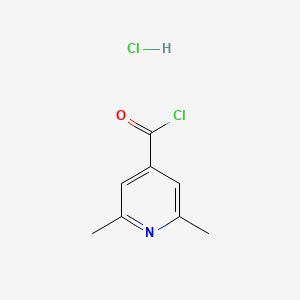
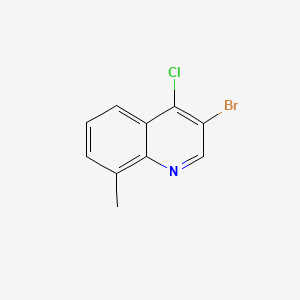
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)
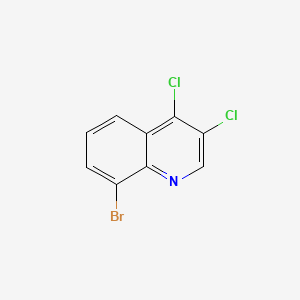
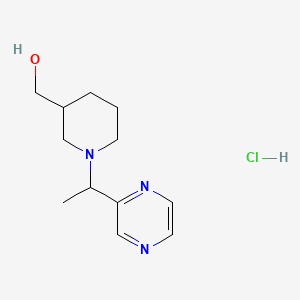
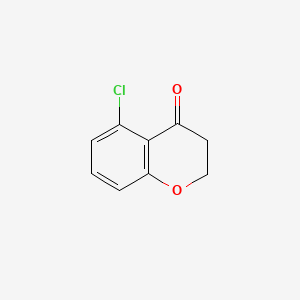
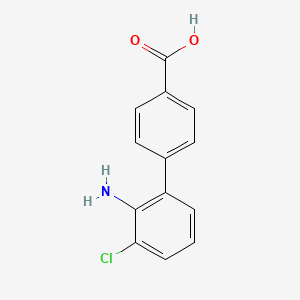

![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)
